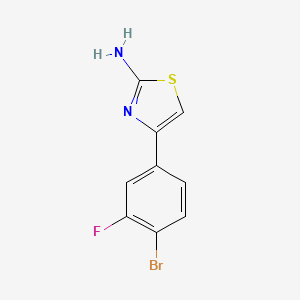
2-(3-Ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-ethyl-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid. The reaction mixture is usually heated to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form boranes.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Boranes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boron-mediated reactions.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boron-carbon bond through the interaction of the boron atom with electrophilic or nucleophilic species. The boron atom can act as a Lewis acid, accepting electron pairs from nucleophiles, or as a Lewis base, donating electron pairs to electrophiles. This dual functionality allows the compound to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2-fluorophenylboronic acid
- 3-Ethyl-2-fluorophenylmethanol
- 3-Ethyl-2-fluorophenylmorpholine
Uniqueness
2-(3-Ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane ring, which imparts stability and reactivity to the compound This makes it particularly useful in cross-coupling reactions, where the boron atom plays a crucial role in the formation of carbon-carbon bonds
Properties
Molecular Formula |
C14H20BFO2 |
|---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
2-(3-ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO2/c1-6-10-8-7-9-11(12(10)16)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3 |
InChI Key |
GORUZILDBNJNJH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13601104.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13601108.png)






